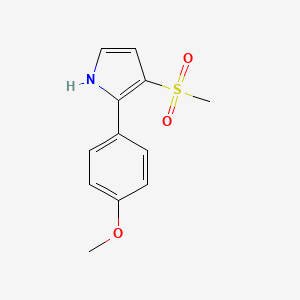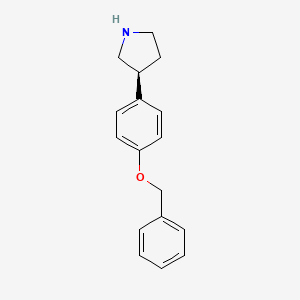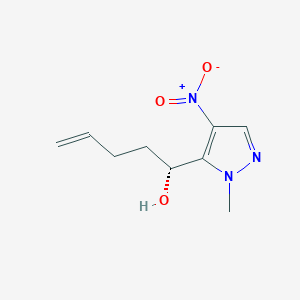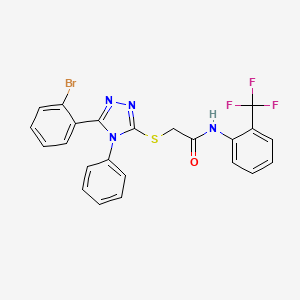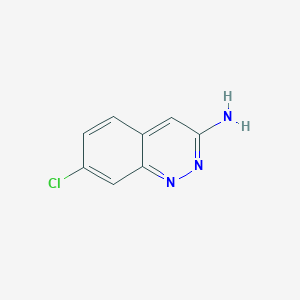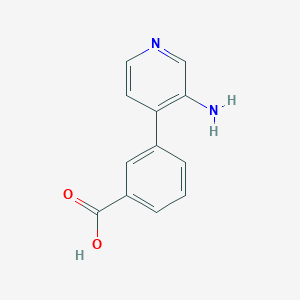![molecular formula C11H12N2O2 B11774023 Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate include:
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ethyl 3-(1H-pyrrol-1-yl)propanoate
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for the development of novel therapeutic agents and other applications in scientific research .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-10(14)5-4-9-7-8-3-2-6-12-11(8)13-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Clé InChI |
KPRWWPQJYGHJQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC2=C(N1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
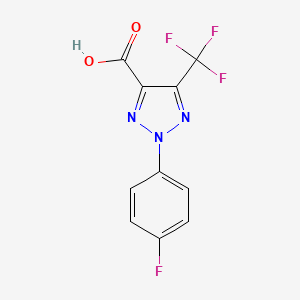
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)

![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)
